E7016 refers to two distinct compounds: a carbon steel welding electrode and a poly(ADP-ribose) polymerase inhibitor. The carbon steel electrode, classified under the American Welding Society specification, is characterized by its low hydrogen potassium coating, which enhances its mechanical properties and crack resistance. It is primarily used for welding medium to high tensile strength steels, such as those found in shipbuilding and structural applications. The chemical composition typically includes carbon (≤0.12%), manganese (≤1.60%), silicon (≤0.65%), sulfur (≤0.030%), and phosphorus (≤0.035%) .
In contrast, the E7016 compound as a pharmaceutical agent is recognized as a PARP inhibitor, specifically targeting the nuclear enzyme poly(ADP-ribose) polymerase. This compound has potential applications in cancer treatment due to its ability to sensitize cancer cells to chemotherapy and radiation therapy .
As a PARP inhibitor, E7016 interacts with the enzyme's active site, preventing it from repairing DNA single-strand breaks. This inhibition leads to the accumulation of DNA damage in cancer cells, particularly those deficient in homologous recombination repair mechanisms, thereby enhancing the efficacy of chemotherapeutic agents .
The biological activity of E7016 as a PARP inhibitor is significant in oncology. By inhibiting poly(ADP-ribose) polymerase, it disrupts DNA repair pathways in cancer cells, which can lead to increased cell death when combined with other treatments such as chemotherapy or radiotherapy. This mechanism is particularly effective in cancers with BRCA1 or BRCA2 mutations, where the cells are already compromised in their ability to repair DNA .
The production of E7016 welding electrodes involves:
The synthesis of E7016 as a PARP inhibitor involves multi-step organic synthesis techniques that typically include:
E7016's applications in medicine include:
Interaction studies for E7016 as a PARP inhibitor focus on its synergistic effects with other anticancer drugs. Studies have shown that combining E7016 with traditional chemotherapeutics increases tumor sensitivity and reduces resistance mechanisms commonly seen in cancer treatment . For the welding electrode, interaction studies primarily assess its compatibility with different base metals and how it performs under various welding conditions.
Compound | Type | Unique Features |
---|---|---|
E7016 | Carbon Steel Electrode | Low hydrogen content; high crack resistance |
E6013 | Carbon Steel Electrode | Versatile; lower crack resistance |
E7024 | Carbon Steel Electrode | High deposition rate; limited positional use |
Olaparib | PARP Inhibitor | Specific for ovarian cancer; different mechanism |
E7016 stands out due to its dual role as both a welding electrode with superior mechanical properties and a potent pharmaceutical agent targeting DNA repair pathways in cancer cells.
The fundamental mechanism of E7016-mediated PARP inhibition involves competitive inhibition of the enzyme's catalytic activity through direct interaction with the NAD+ binding site. In cell-free enzymatic assays, E7016 at a concentration of 3 μM achieved 84% inhibition of PARP activity, demonstrating superior potency compared to the standard inhibitor 3-aminobenzamide, which achieved only 51% inhibition at 2 μM [4]. This enhanced potency reflects the optimized molecular architecture of E7016, which allows for more favorable binding interactions within the PARP catalytic domain.
Cellular studies using U251 glioblastoma cells revealed dose-dependent PARP inhibition, with optimal inhibition achieved at 3 μM concentration. Notably, concentrations beyond 3 μM did not provide additional inhibitory effects, indicating saturation of the target enzyme and establishment of a plateau effect [4]. This concentration-response relationship suggests that E7016 achieves maximal therapeutic benefit within a well-defined dose range, which is advantageous for clinical applications.
The inhibition mechanism involves binding to the highly conserved catalytic domain of PARP enzymes, specifically targeting the nicotinamide binding pocket where NAD+ normally binds during the poly(ADP-ribosyl)ation process [5]. Unlike earlier generation inhibitors with limited selectivity, E7016 demonstrates enhanced binding affinity through its rigid chromeno[4,3,2-de]phthalazinone scaffold, which provides optimal geometric complementarity with the enzyme active site [6].
E7016 exerts its inhibitory effects through sophisticated NAD+ mimicry, representing a key mechanism by which the compound disrupts PARP enzymatic activity [7] [8]. The molecular structure of E7016 incorporates structural elements that effectively mimic the nicotinamide moiety of NAD+, allowing competitive binding to the enzyme's active site. This mimicry prevents the natural substrate NAD+ from accessing the catalytic domain, thereby blocking the ADP-ribosylation reaction that is essential for DNA repair processes.
The NAD+ mimicry function of E7016 is facilitated by its phthalazinone core structure, which shares critical pharmacophoric features with the nicotinamide ring of NAD+ [9] [10]. This structural similarity enables E7016 to engage in similar hydrogen bonding and hydrophobic interactions within the enzyme binding pocket. The compound's binding affinity is enhanced by the extended chromeno[4,3,2-de]phthalazinone framework, which provides additional contact points with amino acid residues in the active site, resulting in more stable enzyme-inhibitor complexes compared to simpler NAD+ analogues.
The effectiveness of NAD+ mimicry is evidenced by the compound's ability to deplete cellular NAD+ pools indirectly by preventing PARP-mediated consumption of this critical cofactor [11]. Under normal circumstances, PARP activation leads to rapid NAD+ consumption during poly(ADP-ribose) synthesis. By blocking this process, E7016 preserves cellular NAD+ levels while simultaneously preventing DNA repair, creating a dual mechanism that enhances therapeutic efficacy.
E7016 demonstrates profound interference with multiple DNA repair pathways, with particular emphasis on the base excision repair mechanism where PARP enzymes play critical roles [4] [12]. The compound's primary target, PARP-1, serves as a molecular sensor for DNA single-strand breaks and initiates repair cascades by recruiting essential repair proteins including XRCC1, DNA polymerase β, and DNA ligase [4]. E7016 disrupts this process by preventing PARP-1 from synthesizing poly(ADP-ribose) chains that serve as recruitment signals for repair machinery.
Experimental evidence demonstrates that E7016 significantly impairs double-strand break repair, as evidenced by γH2AX foci analysis. In U251 cells treated with E7016 and radiation, γH2AX foci persisted at significantly elevated levels 24 hours post-irradiation, while control cells showed complete return to baseline levels [4]. This persistent elevation indicates unrepaired DNA damage, confirming the compound's ability to block repair pathway completion.
Neutral comet assay analysis further corroborates the DNA repair interference, showing significantly increased DNA damage levels 6 hours post-irradiation in E7016-treated cells compared to radiation alone [4]. The compound does not affect initial DNA damage levels but specifically prevents the resolution of damaged DNA, suggesting selective interference with repair processes rather than enhanced damage induction.
The interference extends to homologous recombination pathways, where PARP enzymes facilitate the recruitment of repair factors including ATM, Mre11, and Nbs1 to sites of double-strand breaks [11]. E7016 treatment results in accumulation of unrepaired double-strand breaks that would normally be processed through homologous recombination, leading to increased genomic instability and eventual cell death through mitotic catastrophe [4].
Detailed molecular binding studies reveal that E7016 engages the PARP catalytic domain through a multi-point attachment mechanism involving both the NAD+ binding pocket and adjacent structural elements [5] [6]. The compound's chromeno[4,3,2-de]phthalazinone core occupies the nicotinamide binding site, while the 4-hydroxypiperidinyl substituent extends into secondary binding pockets, enhancing overall binding affinity and selectivity.
Computational docking analyses indicate that E7016 forms critical hydrogen bonds with conserved amino acid residues in the PARP active site, including interactions with the catalytic glutamate residue that is essential for poly(ADP-ribose) synthesis [13]. The compound's binding mode positions the phthalazinone oxygen atoms for optimal hydrogen bonding with backbone amide groups, while the chromeno ring system engages in favorable π-π stacking interactions with aromatic residues in the binding pocket.
The binding kinetics of E7016 demonstrate rapid association with PARP enzymes, with equilibrium reached within minutes of treatment initiation [4]. This rapid binding is consistent with the compound's demonstrated effectiveness in cellular assays, where PARP inhibition is observed within the 6-hour pretreatment period used in radiosensitization studies.
Protein-ligand interaction analyses reveal that E7016 exhibits favorable binding thermodynamics, with the compound forming a stable complex that persists throughout the duration of DNA repair processes [14]. The stability of this interaction is crucial for maintaining effective PARP inhibition during the critical period when cells attempt to repair radiation-induced DNA damage.
The structure-activity relationship of E7016 reveals critical molecular features that contribute to its exceptional PARP inhibitory activity and therapeutic efficacy [13] [15]. The chromeno[4,3,2-de]phthalazinone core represents an optimized scaffold that provides enhanced potency compared to earlier generation PARP inhibitors based on benzimidazole or isoquinolinone frameworks.
The 4-hydroxypiperidinyl substituent at the 10-position plays a crucial role in determining both potency and selectivity. This substituent extends from the core scaffold to engage additional binding interactions within the PARP active site, contributing to the superior inhibitory activity observed in enzymatic assays [1] [2]. The hydroxyl group on the piperidine ring provides an additional hydrogen bonding opportunity, enhancing binding affinity while maintaining appropriate physicochemical properties for cellular uptake.
The phthalazinone moiety serves as a critical pharmacophore that mimics the nicotinamide portion of NAD+, providing the essential binding interactions required for competitive inhibition [6]. The carbonyl oxygen and adjacent nitrogen atoms in this heterocyclic system engage in specific hydrogen bonding patterns that are essential for high-affinity binding to PARP enzymes.
The chromeno ring fusion provides enhanced rigidity to the molecular framework, reducing conformational flexibility and improving binding selectivity [16]. This structural constraint positions the pharmacophoric elements in optimal orientation for enzyme interaction while reducing entropy penalties associated with binding. The extended aromatic system also contributes additional hydrophobic interactions that stabilize the enzyme-inhibitor complex.
Comparative analysis with other PARP inhibitors reveals that E7016's unique structural features contribute to its superior potency and favorable pharmacological profile. The compound demonstrates improved oral bioavailability and brain penetration compared to earlier inhibitors, properties that are attributed to the optimized molecular architecture and balanced physicochemical characteristics [4] [17].
E7016 exhibits preferential activity against PARP-1 and PARP-2, the two primary poly(ADP-ribose)-synthesizing enzymes in the PARP family [14] [18]. While specific selectivity data for E7016 across the entire PARP family is limited in the available literature, the compound's structural classification as a phthalazinone derivative suggests selectivity patterns similar to other members of this chemical class.
The selectivity profile is determined by the compound's binding mode within the highly conserved catalytic domains of PARP-1 and PARP-2 [19]. Despite sharing significant sequence homology in their catalytic regions, subtle differences in amino acid composition and structural architecture between these enzymes can influence inhibitor selectivity [18]. The chromeno[4,3,2-de]phthalazinone scaffold of E7016 appears to be optimally sized and configured to engage effectively with both PARP-1 and PARP-2 active sites.
PARP-1 and PARP-2 both contain the critical glutamate residue (Glu988 in PARP-1) that is essential for poly(ADP-ribose) synthesis, and E7016's mechanism of action involves interaction with this conserved catalytic machinery [20]. The compound's ability to inhibit both enzymes is therapeutically advantageous, as PARP-1 and PARP-2 can have overlapping functions in DNA repair, and dual inhibition may prevent compensatory mechanisms that could limit therapeutic efficacy.
The selectivity against other PARP family members, particularly the mono-ADP-ribosyltransferases (PARP-6, PARP-8, PARP-10, PARP-11, PARP-12, PARP-14, PARP-15, and PARP-16), likely results from structural differences in their catalytic domains and substrate binding sites [20]. These enzymes lack the ability to synthesize poly(ADP-ribose) chains and have distinct active site architectures that may not accommodate E7016 binding as effectively.
The tankyrase enzymes (PARP-5a and PARP-5b) represent another subfamily with poly(ADP-ribose) synthetic capability, but they exhibit significant structural differences from PARP-1 and PARP-2 in their catalytic domains [19]. E7016's selectivity profile likely excludes significant inhibition of tankyrases, which is advantageous as these enzymes have important roles in telomere maintenance and Wnt signaling that are distinct from DNA repair functions.